N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide primarily targets the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is a key enzyme involved in the endocannabinoid system, responsible for the degradation of endocannabinoids .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is significant, time-dependent, and dose-dependent . The mechanism of inhibition is most likely irreversible or slowly reversible .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system . This system includes endogenous ligands or endocannabinoids such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) . These endocannabinoids are synthesized when needed to regulate the release of other neurotransmitters in a retrograde manner .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Preparation Methods
The synthesis of N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is Phillip’s method, which entails heating the reagents in the presence of concentrated hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be compared with other benzimidazole derivatives, such as:
6-chloro-1-methyl-N-(5-nitrothiazol-2-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxamide: Known for its antiprotozoal activity.
Benzimidazole: The parent compound, widely studied for its broad range of biological activities. The unique methoxybenzyl group in this compound may confer distinct properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-13-4-2-3-11(7-13)9-17-16(20)12-5-6-14-15(8-12)19-10-18-14/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBEUCGRZTPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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